A Technical Guide to the Structure of MOF-808
A Technical Guide to the Structure of MOF-808
1.0 Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal-containing nodes, known as secondary building units (SBUs), and organic ligands that bridge these nodes. Among the vast family of MOFs, zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional thermal, chemical, and mechanical stability. MOF-808 is a prominent member of this subclass, distinguished by its unique structural features, high porosity, and the presence of accessible coordination sites on its metal cluster. These characteristics make it a highly versatile platform for applications ranging from catalysis and gas separation to targeted drug delivery. This guide provides an in-depth examination of the core structure of MOF-808, its physicochemical properties, and the experimental protocols for its synthesis and characterization.
2.0 Core Structural Components
The structure of MOF-808 is defined by the specific combination of its metal node, primary organic linker, and non-structural capping ligands.
2.1 The Secondary Building Unit (SBU) The inorganic node in MOF-808 is a hexanuclear zirconium cluster with the formula [Zr₆O₄(OH)₄]¹²⁺.[1][2][3] This SBU consists of an octahedron of six zirconium atoms with oxygen atoms capping the faces (μ₃-O and μ₃-OH groups). This robust cluster is the same SBU found in the well-studied UiO-66 framework, but its connectivity within the MOF-808 structure is fundamentally different, leading to distinct properties.[1]
2.2 The Organic Linker The primary structural organic linker used to connect the SBUs is 1,3,5-benzenetricarboxylic acid (H₃BTC), also known as trimesic acid.[1][4] This tritopic linker possesses three carboxylate groups that coordinate to adjacent Zr₆ SBUs, extending the framework in three dimensions.
2.3 Non-Structural Ligands A defining feature of MOF-808 is the presence of non-structural, or capping, ligands. While each Zr₆ SBU has twelve potential coordination sites, only six are occupied by the structural BTC linkers.[1][5] The remaining six equatorial coordination sites are saturated by monotopic ligands, which are typically formate groups derived from formic acid used as a modulator during synthesis.[4][5] These formate ligands are relatively labile and can be removed or exchanged post-synthetically, creating open metal sites that are crucial for catalysis and functionalization.[1][5] Other modulators like acetate or benzoate can also be used, which can influence the material's overall stability.[1][6]
3.0 Crystallographic Structure and Topology
MOF-808 crystallizes in a structure with spn topology .[1][7] In this arrangement, each 12-coordinate [Zr₆O₄(OH)₄] SBU is connected to only six neighboring BTC linkers, resulting in a more open framework compared to the 12-connected fcu topology of UiO-66.[8] This 6-connected network generates a porous structure characterized by large interconnected hexagonal channels and smaller, isolated tetrahedral pores.[7][9] The diameter of the main pores is approximately 1.8 nm.[10]
The fundamental connectivity of the SBU with its structural and non-structural ligands is visualized below.
4.0 Physicochemical Properties
The structural arrangement of MOF-808 gives rise to a set of distinct physicochemical properties. Quantitative data varies slightly across reports due to differences in synthesis conditions, activation procedures, and measurement techniques.
| Property | Value | References |
| Chemical Formula | C₂₄H₁₆O₃₂Zr₆ | [11][12] |
| Full Chemical Name | Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]hexakis[μ-(formato-κO:κO′)]tetra-μ3-hydroxytetra-μ3-oxohexazirconium | [12] |
| Molecular Weight | ~1363.71 g/mol | [11][12] |
| BET Surface Area | 1600 - 2100 m²/g (pristine); up to >3000 m²/g (defect-engineered) | [5][8][13][14] |
| Pore Volume | 0.7 - 0.95 cm³/g | [8][14] |
| Pore Diameter | ~1.5 - 1.8 nm | [8][10] |
5.0 Experimental Protocols
5.1 Synthesis MOF-808 is typically synthesized via a solvothermal method. While numerous variations exist, a representative protocol is detailed below. Greener, water-based synthesis routes have also been successfully developed.[15][16]
Protocol: Solvothermal Synthesis of MOF-808
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Reactant Preparation: Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O, e.g., 0.727 g) and trimesic acid (H₃BTC, e.g., 0.315 g) are used as the metal source and organic linker, respectively.[17]
-
Solvent/Modulator Mixture: The reactants are dissolved in a mixture of N,N-dimethylformamide (DMF) and formic acid (e.g., 1:1 v/v).[17]
-
Reaction: The mixture is placed in a Teflon-lined autoclave and sonicated briefly to ensure homogeneity. The autoclave is then heated in an oven at a constant temperature, typically between 100°C and 130°C, for 24 to 72 hours.[13]
-
Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected, typically by centrifugation.
-
Washing: The collected powder is washed sequentially with fresh DMF, water, and finally acetone to remove unreacted precursors and solvent molecules trapped within the pores.[17]
-
Activation: The washed material is activated by heating under a dynamic vacuum (e.g., at 120-150°C) for several hours to remove the residual solvent, yielding the porous, guest-free MOF-808.[8][17]
5.2 Characterization The structure and properties of synthesized MOF-808 are confirmed using a suite of analytical techniques:
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Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the material by comparing the experimental diffraction pattern to a simulated one.[18][19]
-
Nitrogen Physisorption: N₂ adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller (BET) model), pore volume, and pore size distribution (via Density Functional Theory (DFT) methods).[8][19]
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the framework and to identify the temperatures at which solvent molecules or framework components are lost.[18][20]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and crystal size of the synthesized MOF particles.[8][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups within the MOF, confirming the presence of the carboxylate linkers and metal-oxygen bonds.[18][19]
-
¹H NMR Spectroscopy: After digesting the MOF in an alkaline or acidic solution, ¹H NMR can be used to quantify the ratio of the organic linker to the non-structural modulator ligands in the framework.[8][21]
6.0 Relevance in Drug Development
The unique structural attributes of MOF-808 make it a compelling candidate for drug delivery systems.[22][23] Its high porosity and large pore volume allow for significant loading of therapeutic agents.[23][24] The inherent biocompatibility of zirconium-based materials is a critical advantage for biomedical applications.[24] Furthermore, the ability to functionalize the MOF, either by exchanging the non-structural ligands or modifying the organic linker, provides a pathway to tune drug release kinetics and to introduce targeting moieties for selective delivery to cancer cells or other specific tissues.[23][24][25] MOF-808 has been successfully employed as a nanocarrier for the dual delivery of chemotherapeutics like floxuridine and carboplatin, demonstrating enhanced cytotoxicity against cancer cells.[24]
References
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- 8. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]
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- 16. rsc.org [rsc.org]
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